



# Creating CCR5 Knockout Cell Lines for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | CR5 protein |           |
| Cat. No.:            | B1177732    | Get Quote |

**Application Notes and Protocols** 

For Researchers, Scientists, and Drug Development Professionals.

## Introduction

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor that plays a crucial role in the immune system by regulating leukocyte chemotaxis.[1] Notably, CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1, making it a critical host factor for viral entry and transmission.[2][3][4][5] Individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) exhibit strong resistance to HIV-1 infection, highlighting CCR5 as a key therapeutic target.[5][6] The development of CCR5 knockout (KO) cell lines provides a powerful in vitro tool for studying HIV-1 infection, screening antiviral drugs, and investigating the broader roles of CCR5 in immune signaling.[7][8][9]

This document provides detailed protocols for generating and validating CCR5 knockout cell lines using the CRISPR-Cas9 system. The methodologies cover guide RNA (gRNA) design, delivery of CRISPR-Cas9 components, single-cell cloning, and comprehensive validation of the knockout at both the genomic and protein levels.

# **Data Presentation**

# Table 1: Recommended sgRNA Sequences for Human CCR5 Knockout



| Target Exon | sgRNA Sequence<br>(5' to 3') | PAM | Notes                                                             |
|-------------|------------------------------|-----|-------------------------------------------------------------------|
| Exon 1      | GAGCATGACTGACA<br>TCTACGCC   | TGG | Targets the region of the natural CCR5- $\Delta$ 32 mutation.[10] |
| Exon 1      | GTCTTCATTACACCT<br>GCAGCTC   | AGG | Targets a conserved region in the first exon.                     |
| Exon 1      | GCTGTCTTCATTACA<br>CCTGCAG   | AGG | Alternative sequence targeting the first exon.                    |

Note: It is recommended to test at least two different gRNAs to increase the likelihood of successful knockout.[11] gRNA sequences should be verified against the target genome of the specific cell line being used.

**Table 2: PCR Primers for Genomic Validation of CCR5** 

Knockout

| Primer Name | Primer Sequence<br>(5' to 3') | Purpose                                                        | Expected Amplicon Size (WT) |
|-------------|-------------------------------|----------------------------------------------------------------|-----------------------------|
| CCR5_Fwd    | CAAAAAGAAGGTCT<br>TCATTACACC  | Amplification of the CCR5 target region for Sanger sequencing. | ~613 bp[12]                 |
| CCR5_Rev    | CAGGAAACAGCAGA<br>GGCAGAA     | Amplification of the CCR5 target region for Sanger sequencing. | ~613 bp[12]                 |

# **Experimental Protocols**

# **Protocol 1: CRISPR-Cas9 Mediated Knockout of CCR5**

# Methodological & Application





This protocol outlines the steps for introducing the CRISPR-Cas9 machinery into a target cell line to induce mutations in the CCR5 gene.

### 1.1. gRNA Design and Cloning

- Design two to three single guide RNAs (sgRNAs) targeting an early exon of the CCR5 gene.
   [13] Online design tools can be used to identify sequences with high on-target and low off-target potential.
- Synthesize and clone the designed sgRNA sequences into a suitable expression vector.[7]
   [15] Many commercially available vectors also co-express the Cas9 nuclease and a fluorescent marker (e.g., GFP) for selection.[15][16]
- Verify the correct insertion of the gRNA sequence into the vector via Sanger sequencing.[15]

#### 1.2. Cell Culture and Transfection

- Culture the target cells (e.g., HEK293T, Jurkat, or other T-cell lines) in their recommended growth medium. Ensure cells are healthy and actively dividing.[17][18]
- Approximately 18-24 hours before transfection, seed the cells in a 6-well plate to achieve 50-80% confluency on the day of transfection.[16][17][18]
- Transfect the cells with the Cas9/sgRNA expression plasmid(s) using a suitable method such as lipid-based transfection or electroporation.[17][19][20] Follow the manufacturer's protocol for the chosen transfection reagent or instrument.
- (Optional) For difficult-to-transfect cells, lentiviral transduction can be used to deliver the CRISPR-Cas9 components.[19][20]

#### 1.3. Enrichment of Transfected Cells

- If the plasmid contains a fluorescent marker, enrich for transfected cells 48-72 hours posttransfection using Fluorescence-Activated Cell Sorting (FACS).[8][15]
- Alternatively, if the plasmid contains a drug resistance marker, select for transfected cells by adding the appropriate antibiotic to the culture medium.[16]



# **Protocol 2: Single-Cell Cloning**

To generate a clonal cell line with a homozygous knockout, it is essential to isolate and expand single cells.[7][8][9]

#### 2.1. Single-Cell Sorting by FACS

- Prepare a single-cell suspension of the enriched transfected cells.
- Use a flow cytometer to sort single, GFP-positive cells into individual wells of a 96-well plate containing conditioned media.[21]

#### 2.2. Limited Dilution

- Prepare serial dilutions of the enriched cell suspension to a final concentration of approximately 1 cell per 100 μL.[21]
- Dispense 100 μL of the diluted cell suspension into each well of a 96-well plate.
- Visually inspect the plate after 24 hours to identify wells containing a single cell.

## 2.3. Clonal Expansion

- Culture the single-cell clones for 2-3 weeks, monitoring for colony formation.
- Gradually expand the clones by transferring them to larger culture vessels (e.g., 24-well plates, then 6-well plates).[21]

# **Protocol 3: Validation of CCR5 Knockout**

Validation is a critical step to confirm the absence of functional CCR5 at both the genomic and protein levels.[22][23]

#### 3.1. Genomic DNA Extraction and PCR

 Once a sufficient number of cells from each clone is available, harvest a portion to extract genomic DNA.



 Amplify the region of the CCR5 gene targeted by the sgRNAs using the primers listed in Table 2.[12]

## 3.2. Sanger Sequencing and Analysis

- Purify the PCR products and send them for Sanger sequencing.
- Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site.[7][24] The presence of overlapping peaks in the chromatogram after the cut site is indicative of a successful edit.
- For more detailed analysis of indel composition, PCR products can be cloned into a TA
  vector and multiple clones sequenced, or next-generation sequencing can be performed.[25]
- 3.3. Flow Cytometry for CCR5 Surface Expression
- Prepare a single-cell suspension of the parental cell line and the putative knockout clones.
- Stain the cells with a fluorescently-labeled anti-CCR5 antibody (e.g., clone 2D7).[26][27][28]
- Include an isotype control to account for non-specific antibody binding.[26][29]
- Analyze the cells using a flow cytometer. A successful knockout clone will show a significant reduction or complete absence of CCR5 surface expression compared to the wild-type parental line.[27][30]

# **Mandatory Visualizations**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. HIV Wikipedia [en.wikipedia.org]
- 3. CCR5: From Natural Resistance to a New Anti-HIV Strategy PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5: A Cellular Doorway for HIV-1 Entry MedCrave online [medcraveonline.com]
- 5. The biology of CCR5 and CXCR4 PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR5 as a Coreceptor for Human Immunodeficiency Virus and Simian Immunodeficiency Viruses: A Prototypic Love-Hate Affair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generating Single Cell-Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 -CSHL Scientific Digital Repository [repository.cshl.edu]

# Methodological & Application





- 10. CRISPR/Cas9 genome editing of CCR5 combined with C46 HIV-1 fusion inhibitor for cellular resistant to R5 and X4 tropic HIV-1 PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. Frontiers | Whole genome sequencing of CCR5 CRISPR-Cas9-edited Mauritian cynomolgus macaque blastomeres reveals large-scale deletions and off-target edits [frontiersin.org]
- 13. synthego.com [synthego.com]
- 14. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning\_Vitro Biotech [vitrobiotech.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scbt.com [scbt.com]
- 17. CRISPR Plasmid Transfection Protocol Creative Biogene [creative-biogene.com]
- 18. benchchem.com [benchchem.com]
- 19. synthego.com [synthego.com]
- 20. genecopoeia.com [genecopoeia.com]
- 21. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation\_Vitro Biotech [vitrobiotech.com]
- 22. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 23. revvity.com [revvity.com]
- 24. CCR5 Gene Disruption via Lentiviral Vectors Expressing Cas9 and Single Guided RNA Renders Cells Resistant to HIV-1 Infection | PLOS One [journals.plos.org]
- 25. Zinc finger nuclease-mediated CCR5 knockout hematopoietic stem cell transplantation controls HIV-1 in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 26. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 27. Expression of CCR5 Increases during Monocyte Differentiation and Directly Mediates Macrophage Susceptibility to Infection by Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. journals.asm.org [journals.asm.org]



 To cite this document: BenchChem. [Creating CCR5 Knockout Cell Lines for In Vitro Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177732#creating-ccr5-knockout-cell-lines-for-in-vitro-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com